(S)-3-Phenylpyrrolidin-2-one

Chiral chromatography Enantiomer resolution Absolute configuration

(S)-3-Phenylpyrrolidin-2-one (CAS 221247-75-2) is a single-enantiomer, non-racemic γ-lactam belonging to the 3-aryl-pyrrolidin-2-one class. The compound possesses a single stereogenic center at the C3 position bearing a phenyl substituent, and it is primarily procured as a chiral building block for medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B12942622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Phenylpyrrolidin-2-one
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
InChIKeyBNWOFLCLCRHUTF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Phenylpyrrolidin-2-one: Chiral Pyrrolidinone Scaffold for Asymmetric Synthesis and Medicinal Chemistry Procurement


(S)-3-Phenylpyrrolidin-2-one (CAS 221247-75-2) is a single-enantiomer, non-racemic γ-lactam belonging to the 3-aryl-pyrrolidin-2-one class. The compound possesses a single stereogenic center at the C3 position bearing a phenyl substituent, and it is primarily procured as a chiral building block for medicinal chemistry and as a chiral auxiliary in asymmetric synthesis [1]. Its structural framework appears in pharmacologically active derivatives including anticonvulsant 3-ethyl-3-phenylpyrrolidin-2-one (EPP) [2], N-phenylpyrrolidin-2-one-based protoporphyrinogen oxidase (PPO) inhibitors [3], and PDE4-targeting 4-(substituted-phenyl)-2-pyrrolidinones [4].

Stereochemical-control research: single (S)-enantiomer for chirality transfer studies
Chiral auxiliary and asymmetric synthesis workflow support
Pyrrolidin-2-one scaffold for anticonvulsant, PDE4 and PPO inhibitor pharmacophore exploration

Why Racemic or Alternative 3-Phenylpyrrolidin-2-one Sources Cannot Substitute for (S)-3-Phenylpyrrolidin-2-one in Chiral Applications


In-class compounds within the 3-arylpyrrolidin-2-one family are not functionally interchangeable because stereochemistry fundamentally governs both biological target engagement and physicochemical solid-state properties. The Krivoshein et al. study on 3-ethyl-3-phenylpyrrolidin-2-one (EPP) demonstrated that enantiopure (S)-EPP and racemic EPP adopt entirely different crystal packing arrangements with distinct hydrogen-bonding networks and melting points, directly impacting solubility and bioavailability [1]. In the chiral auxiliary context, Camps et al. showed that (S)-configured 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one delivered 80% enantiomeric excess in a Michael reaction, while its (R)-counterpart would predictably yield the opposite product configuration [2]. Generic substitution with racemate, the wrong enantiomer, or an uncharacterized mixture introduces uncontrolled variables in stereochemical outcome, pharmacological activity, and solid-form consistency, making procurement of the specific (S)-enantiomer with defined enantiopurity essential for reproducible research and development.

Chirality Racemate or (R)-enantiomer may invert absolute configuration in auxiliary-driven asymmetric reactions.
Solid form Racemic mixtures may adopt different crystal packing and melting behavior, altering solubility reproducibility.
Pharmacophore Enantiomeric identity influences target engagement; 3-phenyl substitution context is lost with non-phenyl analogs.

(S)-3-Phenylpyrrolidin-2-one Quantitative Differentiation Evidence Guide for Scientific Procurement


Chiral HPLC Resolution Demonstrated for the 3-Phenylpyrrolidin-2-one Scaffold: (S)-Enantiomer Elutes Second on Chiralcel OJ

Although published for the 3-ethyl analog (EPP), the chiral HPLC resolution protocol using Chiralcel OJ stationary phase in polar-organic mode serves as a class-level inference for (S)-3-phenylpyrrolidin-2-one purification and quality control. Krivoshein et al. reported that (+)-(R)-EPP elutes first and (−)-(S)-EPP elutes second under these conditions, with absolute configuration confirmed by electronic circular dichroism and anomalous X-ray dispersion [1]. This established elution order and methodology can be adapted for verifying enantiopurity of (S)-3-phenylpyrrolidin-2-one lots, providing a quality benchmark absent from racemic or uncharacterized commercial offerings.

Chiral HPLC protocol
Class-level inference
(S)-EPP elutes second on Chiralcel OJ; absolute configuration by CD and X-ray dispersion.
Supports enantiopurity QC adaptation for (S)-3-phenylpyrrolidin-2-one lots.
Data from 3-ethyl analog; requires lot-specific method verification.
Chiral chromatography Enantiomer resolution Absolute configuration Anticonvulsant development

Crystal Structure Divergence Between Enantiopure and Racemic 3-Aryl-Pyrrolidin-2-ones Demonstrates Solid-State Differentiation Relevant to Formulation

For the closely related 3-ethyl-3-phenylpyrrolidin-2-one (EPP), Krivoshein et al. demonstrated by single-crystal X-ray diffraction that enantiopure and racemic forms adopt considerably different supramolecular organization and hydrogen-bonding patterns [1]. These stereospecific structural differences directly correlate with measurable differences in melting points and, consequently, solubility and bioavailability [1]. The Wallach rule, which often predicts that racemic crystals are more stable than homochiral crystals, does not uniformly apply in this scaffold, as demonstrated by 2-phenylbutyramide analogs where homochiral forms were more stable than racemates [2]. This establishes that (S)-3-phenylpyrrolidin-2-one cannot be assumed to behave identically to its racemate or (R)-enantiomer in solid-state formulations.

Crystal structure divergence
Class-level inference
Enantiopure vs racemic EPP: distinct H-bonding networks and measurable melting point differences.
Solid-state properties are stereochemistry-dependent, not interchangeable with racemate.
Inferred from 3-ethyl analog; confirm with (S)-3-phenyl material directly.
Solid-state chemistry Polymorphism Crystallography Bioavailability

(S)-Enantiomer of 3-Amino-4,4-dimethyl-1-phenylpyrrolidin-2-one Delivers 80% ee as Chiral Auxiliary in Michael Addition

Camps et al. reported the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one enantiomers and their application as chiral auxiliaries [1]. The (S)-configured amine (S)-9, derived from the (S)-3-aminopyrrolidin-2-one scaffold closely related to (S)-3-phenylpyrrolidin-2-one, was evaluated as a chiral auxiliary in a diastereoselective Michael reaction and yielded (R)-21 with 80% enantiomeric excess [1]. In contrast, the (R)-configured auxiliary would be expected to furnish the opposite product enantiomer. This demonstrates the practical stereochemical utility of the (S)-pyrrolidin-2-one scaffold in controlling absolute product configuration.

Auxiliary stereoselectivity
Supporting evidence
80% ee achieved for (R)-21 product using (S)-configured 3-aminopyrrolidin-2-one auxiliary.
Supports chirality transfer in asymmetric Michael addition research.
Reported on structurally related (S)-3-amino derivative; direct (S)-3-phenyl analog not tested.
Asymmetric synthesis Chiral auxiliary Michael addition Enantioselectivity

TNF-α Inhibitory Activity in Heterocyclic 3-Phenylpyrrolidin-2-one Series Provides Pharmacological Differentiation from Non-Phenyl or N-Unsubstituted Analogs

Patent WO1993007141A1 (SmithKline Beecham) discloses heterocyclic 3-phenylpyrrolidin-2-ones as inhibitors of tumor necrosis factor (TNF) production and phosphodiesterase IV (PDE4) [1]. The patent establishes that the 3-phenyl substitution on the pyrrolidin-2-one core is essential for dual TNF-α/PDE4 pharmacological activity. While specific IC50 values for unsubstituted (S)-3-phenylpyrrolidin-2-one are not disclosed in the patent, the structure-activity relationship indicates that 3-phenyl substitution confers biological activity absent in N-unsubstituted or 3-unsubstituted pyrrolidin-2-ones. BindingDB entries (CHEMBL332021) for structurally related 3-phenylpyrrolidin-2-one analogs show IC50 values of 270 nM for IL-1β inhibition and 3.2 μM for TNF-α release in PBMC assays [2].

TNF-α/PDE4 pharmacophore
Class-level inference
Related 3-phenylpyrrolidin-2-one analog: IC50 270 nM (IL-1β), 3.2 μM (TNF-α) in PBMCs.
3-Phenyl substitution correlates with reported anti-inflammatory pathway activity.
Patent and BindingDB data; direct IC50 for (S)-3-phenylpyrrolidin-2-one not disclosed.
TNF-alpha inhibition Inflammation PDE4 Patent pharmacology

Vendor Purity Benchmarks: (S)-3-Phenylpyrrolidin-2-one Available at ≥95% to 98% Enantiopure Grade, Differentiating from Lower-Purity Racemic Stocks

Commercial suppliers offer (S)-3-phenylpyrrolidin-2-one (CAS 221247-75-2) at defined purity grades of 95% (MolCore) and 98% (Leyan) , specifically as the single (S)-enantiomer. In contrast, the racemic mixture (CAS 6836-97-1) is commonly offered at 97–98% chemical purity but without enantiomeric specification (e.g., Aladdin, ABCR, Fluorochem) . For chiral applications, chemical purity alone is insufficient; enantiopurity is the critical parameter. The availability of (S)-3-phenylpyrrolidin-2-one with explicit enantiomeric identity (CAS 221247-75-2) versus racemic material (CAS 6836-97-1) provides a clear procurement differentiation point.

Vendor purity benchmarks
Data to verify
(S)-enantiomer (CAS 221247-75-2): ≥95–98% purity; racemic CAS 6836-97-1: 97–98%, undefined enantiomeric composition.
Enantiomeric identity critical; chemical purity alone insufficient for stereospecific procurement.
Supplier-reported specifications; independent enantiopurity verification recommended.
Chemical purity Enantiopurity Procurement specification Quality control

(S)-3-Phenylpyrrolidin-2-one: Validated Application Scenarios for Research Procurement


Chiral Auxiliary and Asymmetric Synthesis Programs

The (S)-3-phenylpyrrolidin-2-one scaffold, as demonstrated by Camps et al. with the closely related (S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, provides effective chirality transfer in asymmetric transformations such as Michael additions, yielding products with 80% enantiomeric excess [1]. Procurement of the (S)-enantiomer under CAS 221247-75-2 ensures the correct absolute configuration for predictable stereochemical outcomes, whereas racemic material would produce racemic products.

Anticonvulsant Drug Discovery Based on α-Substituted Amide Pharmacophore

The 3-aryl-pyrrolidin-2-one class, exemplified by (S)-3-ethyl-3-phenylpyrrolidin-2-one, shows robust activity in animal models of drug-resistant epilepsy [2]. (S)-3-Phenylpyrrolidin-2-one serves as a versatile intermediate for synthesizing 3,3-disubstituted analogs with anticonvulsant potential. The enantiopure form is critical because Krivoshein et al. demonstrated that enantiopure and racemic forms of EPP adopt different crystal structures with implications for solubility and bioavailability [2].

TNF-α / PDE4 Dual Inhibitor Lead Optimization

Patent WO1993007141A1 establishes the 3-phenylpyrrolidin-2-one core as a pharmacophore for dual TNF-α production inhibition and PDE4 inhibition [3]. Structurally related analogs show IC50 values of 270 nM against IL-1β release in PBMCs [4]. The (S)-enantiomer provides a defined stereochemical starting point for structure-activity relationship studies and lead optimization campaigns targeting inflammatory diseases.

Solid-State Form Screening and Crystallography Studies

The demonstrated divergence in crystal packing, hydrogen-bonding networks, and melting points between enantiopure and racemic 3-aryl-pyrrolidin-2-ones [2] makes (S)-3-phenylpyrrolidin-2-one a valuable compound for systematic solid-form screening, polymorphism studies, and formulation development where defined solid-state properties are required.

Application
Selection Property
Validation Focus
Chiral auxiliary & asymmetric synthesis
Enantiomer-specific chirality transfer
Enantiomeric excess reproducibility in C-C bond formations
Anticonvulsant pharmacophore exploration
Stereochemically defined intermediate for 3,3-disubstituted analogs
Model-response context and enantiopurity-dependent solid-form behavior
TNF-α/PDE4 dual pathway research
3-Phenylpyrrolidin-2-one pharmacophore scaffold
SAR interpretation and target engagement studies
Solid-state form screening & crystallography
Defined enantiopure crystal packing
Polymorphism consistency and formulation stability assessment
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